molecular formula C14H14O3 B8260506 6-Tert-butyl-3-formylchromone CAS No. 288399-61-1

6-Tert-butyl-3-formylchromone

Cat. No.: B8260506
CAS No.: 288399-61-1
M. Wt: 230.26 g/mol
InChI Key: LSZZADBHAIDFDM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

6-Tert-butyl-3-formylchromone can be synthesized through various methods. One common synthetic route involves the reaction of 6-tert-butyl-4-oxo-4H-chromene-3-carbaldehyde with appropriate reagents under controlled conditions . The reaction typically requires specific solvents and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-3-formylchromone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted chromone derivatives .

Mechanism of Action

The mechanism of action of 6-tert-butyl-3-formylchromone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Properties

IUPAC Name

6-tert-butyl-4-oxochromene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-14(2,3)10-4-5-12-11(6-10)13(16)9(7-15)8-17-12/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZZADBHAIDFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC=C(C2=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00725261
Record name 6-tert-Butyl-4-oxo-4H-1-benzopyran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288399-61-1
Record name 6-tert-Butyl-4-oxo-4H-1-benzopyran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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